5-Chloro-2-methylbenzaldehyde synthesis pathway from toluene
5-Chloro-2-methylbenzaldehyde synthesis pathway from toluene
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylbenzaldehyde from Toluene
Abstract
5-Chloro-2-methylbenzaldehyde is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] This technical guide provides an in-depth analysis of the viable synthetic pathways for producing 5-chloro-2-methylbenzaldehyde, starting from the readily available raw material, toluene. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It will explore the core chemical transformations, delve into the mechanistic underpinnings of each step, and provide detailed experimental protocols for the most practical synthesis routes.
Introduction: The Significance of 5-Chloro-2-methylbenzaldehyde
5-Chloro-2-methylbenzaldehyde, with the chemical formula C₈H₇ClO, is a disubstituted benzaldehyde derivative.[1][2] Its molecular structure, featuring a chlorine atom and a methyl group on the aromatic ring, imparts specific reactivity that makes it a valuable building block in organic synthesis. The aldehyde functional group is highly versatile for forming carbon-carbon and carbon-nitrogen bonds, essential for constructing complex molecular architectures found in active pharmaceutical ingredients and other high-value chemicals.[1]
Strategic Synthesis Pathways from Toluene
The synthesis of 5-chloro-2-methylbenzaldehyde from toluene necessitates a multi-step approach involving the introduction of both a chlorine atom and a formyl group onto the toluene backbone, with specific regiochemistry. The primary strategic considerations involve the order of these introductions and the methods employed for each transformation. Two principal pathways emerge as the most logical and industrially scalable:
-
Pathway A: Formylation of 4-Chlorotoluene. This strategy involves the initial chlorination of toluene to produce 4-chlorotoluene, followed by the introduction of the aldehyde group.
-
Pathway B: Chlorination of 2-Methylbenzaldehyde. This alternative approach begins with the formylation of toluene to yield 2-methylbenzaldehyde, which is then subjected to chlorination.
This guide will primarily focus on Pathway A, as the directing effects of the substituents in 4-chlorotoluene offer a more controlled and regioselective route to the desired product.
Pathway A: Synthesis via Formylation of 4-Chlorotoluene
This pathway is a robust and widely employed method for the synthesis of 5-chloro-2-methylbenzaldehyde. It leverages the ortho-para directing nature of the methyl group and the deactivating, yet ortho-para directing, nature of the chlorine atom in the starting material, 4-chlorotoluene.
Step 1: Chlorination of Toluene to 4-Chlorotoluene
The initial step involves the electrophilic aromatic substitution of toluene with chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The methyl group of toluene is an activating, ortho-para director. This reaction yields a mixture of 2-chlorotoluene and 4-chlorotoluene. The para isomer, 4-chlorotoluene, is the desired product and can be separated from the ortho isomer by distillation.
Step 2: Formylation of 4-Chlorotoluene
The introduction of the formyl group (-CHO) onto the 4-chlorotoluene ring is the key transformation in this pathway. Several named reactions can achieve this, with the Vilsmeier-Haack and Gattermann-Koch reactions being the most prominent.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[3][4] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]
Mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[3][6]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-chlorotoluene attacks the electrophilic Vilsmeier reagent. The methyl group directs the substitution to the ortho position (position 2), leading to the formation of an iminium ion intermediate.
-
Hydrolysis: The intermediate iminium salt is then hydrolyzed with water to yield the final product, 5-chloro-2-methylbenzaldehyde.[4]
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Chlorotoluene
-
Reagents and Equipment:
-
4-Chlorotoluene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) as solvent
-
Ice bath
-
Round-bottom flask with a magnetic stirrer and dropping funnel
-
Sodium acetate solution
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask cooled in an ice bath, add DMF to DCM.
-
Slowly add POCl₃ to the solution while stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.
-
Once the Vilsmeier reagent has formed, add 4-chlorotoluene dropwise to the mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and a solution of sodium acetate.
-
Stir for a short period to allow for the hydrolysis of the intermediate.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure 5-chloro-2-methylbenzaldehyde.
-
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of 5-chloro-2-methylbenzaldehyde.
The Gattermann-Koch reaction is another classical method for the formylation of aromatic compounds, particularly suitable for alkylbenzenes like toluene and its derivatives.[7][8] This reaction utilizes carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a catalyst system, typically a mixture of copper(I) chloride (CuCl) and aluminum chloride (AlCl₃).[9]
Mechanism:
-
Formation of the Formyl Cation Precursor: Carbon monoxide and HCl react under pressure in the presence of the catalyst to form a reactive electrophilic species, often represented as the formyl cation ([HCO]⁺).[8]
-
Electrophilic Aromatic Substitution: The aromatic ring of 4-chlorotoluene attacks the formyl cation in a classic electrophilic aromatic substitution manner.[8] The substitution occurs at the position ortho to the methyl group.
-
Deprotonation: A proton is eliminated from the intermediate carbocation to restore the aromaticity of the ring, yielding 5-chloro-2-methylbenzaldehyde.
Table 1: Comparison of Formylation Methods
| Feature | Vilsmeier-Haack Reaction | Gattermann-Koch Reaction |
| Formylating Agent | Vilsmeier Reagent (from DMF/POCl₃) | Carbon Monoxide and HCl |
| Catalyst | None (reagents are consumed) | AlCl₃/CuCl |
| Reaction Conditions | Mild (0 °C to room temperature) | High pressure of CO and HCl |
| Substrate Scope | Electron-rich aromatics and heterocycles[6] | Alkylbenzenes[9] |
| Safety Considerations | POCl₃ is corrosive and moisture-sensitive. | CO is a toxic gas; requires specialized high-pressure equipment. |
Alternative Synthetic Routes
While the formylation of 4-chlorotoluene is a primary route, other pathways are chemically feasible, though they may present different challenges in terms of starting material availability, regioselectivity, or reaction conditions.
Sommelet Reaction
The Sommelet reaction converts a benzylic halide into an aldehyde using hexamine (hexamethylenetetramine) and water.[10][11][12] To synthesize 5-chloro-2-methylbenzaldehyde via this route, one would first need to prepare 5-chloro-2-methylbenzyl chloride from 4-chlorotoluene through free-radical chlorination of the methyl group.
Diagram: Sommelet Reaction Pathway
Caption: The Sommelet reaction pathway to 5-chloro-2-methylbenzaldehyde.
Friedel-Crafts Acylation Followed by Reduction
This two-step approach involves the Friedel-Crafts acylation of 4-chlorotoluene with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst to form a ketone.[13][14][15][16] The resulting ketone can then be reduced to the desired aldehyde. However, the direct reduction of a ketone to an aldehyde can be challenging, often requiring specific reagents to avoid over-reduction to the alcohol or alkane.
Conclusion
The synthesis of 5-chloro-2-methylbenzaldehyde from toluene is most strategically and efficiently achieved through the formylation of 4-chlorotoluene. Among the available formylation methods, the Vilsmeier-Haack reaction offers a practical and scalable approach with milder reaction conditions compared to the Gattermann-Koch reaction. The choice of synthetic route will ultimately depend on the available resources, scale of production, and safety infrastructure. This guide provides the foundational knowledge for researchers and developers to select and optimize the synthesis of this important chemical intermediate.
References
-
PrepChem.com. Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. Available from: [Link]
-
Grokipedia. Sommelet reaction. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Reactions. The Sommelet Reaction. Available from: [Link]
-
Sommelet Reaction. Available from: [Link]
-
Roman, G. SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Available from: [Link]
-
Wikipedia. Sommelet reaction. Available from: [Link]
-
MDPI. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Available from: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
LookChem. Cas 58966-34-0,5-Chloro-2-methylbenzaldehyde. Available from: [Link]
-
Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.... Available from: [Link]
-
Wikipedia. Gattermann reaction. Available from: [Link]
-
BYJU'S. Gattermann Koch Reaction Mechanism. Available from: [Link]
-
Organic Syntheses Procedure. m-CHLOROBENZALDEHYDE. Available from: [Link]
-
Wikipedia. Reimer–Tiemann reaction. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Online Organic Chemistry Tutor. Reimer-Tiemann Reaction. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available from: [Link]
-
RSC Publishing. Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. Available from: [Link]
-
Homework.Study.com. In the Gatterman-Koch reaction, a formyl group (- CHO) is introduced directly onto a benzene ring.... Available from: [Link]
-
YouTube. Gattermann Koch Reaction: Formylation of Aromatic Compounds. Available from: [Link]
-
PubChem. 5-Chloro-2-methylbenzaldehyde | C8H7ClO | CID 12347565. Available from: [Link]
-
YouTube. Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). Available from: [Link]
-
YouTube. Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12|. Available from: [Link]
-
Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]
-
Quora. How to prepare m-chloro toluene from toluene. Available from: [Link]
-
BYJU'S. Reimer Tiemann Reaction Mechanism. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
PubChem - NIH. 4-Chlorotoluene | C7H7Cl | CID 7810. Available from: [Link]
-
The Royal Society of Chemistry. Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions Table of Co. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of 4-Chlorotoluene Manufacturing: A Synthetic Route Analysis. Available from: [Link]
-
Organic Syntheses Procedure. p. 170. Available from: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 5-Chloro-2-methylbenzaldehyde | C8H7ClO | CID 12347565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. homework.study.com [homework.study.com]
- 10. grokipedia.com [grokipedia.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. 傅-克酰基化反应 [sigmaaldrich.com]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. byjus.com [byjus.com]
